molecular formula C10H11N3OS B386005 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 57295-83-7

5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B386005
CAS No.: 57295-83-7
M. Wt: 221.28g/mol
InChI Key: GYQUBNVSGYWROW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methoxyphenyl group and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The triazole ring also provides a different electronic environment compared to indole and imidazole rings, leading to variations in their interactions with biological targets .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQUBNVSGYWROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-83-7
Record name 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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